2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
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Overview
Description
2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a chloro group and a hydroxy-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxy-2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of substituted benzamides
Scientific Research Applications
2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group can form hydrogen bonds with target proteins, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-(4-hydroxyphenyl)benzamide: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
2-chloro-N-(4-methoxy-2,3-dimethylphenyl)benzamide: Contains a methoxy group instead of a hydroxy group, which can influence its hydrogen bonding capability and overall properties.
2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide: Has different positions of the dimethyl groups, which can alter its steric and electronic properties.
Properties
IUPAC Name |
2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-10(2)14(18)8-7-13(9)17-15(19)11-5-3-4-6-12(11)16/h3-8,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQJKYKTQCMIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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